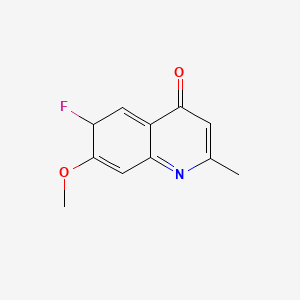
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a p-tolyl group at the 3rd position, and a p-tolylethynyl group at the 2nd position of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline, p-tolylboronic acid, and p-tolylethynyl bromide.
Suzuki Coupling Reaction: The first step involves a Suzuki coupling reaction between 6-chloroquinoxaline and p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 6-chloro-3-(p-tolyl)quinoxaline.
Sonogashira Coupling Reaction: The next step involves a Sonogashira coupling reaction between 6-chloro-3-(p-tolyl)quinoxaline and p-tolylethynyl bromide in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced quinoxaline derivatives with hydrogenated functional groups.
Substitution: Quinoxaline derivatives with substituted nucleophiles at the 6th position.
科学研究应用
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 6-Chloro-3-(p-tolyl)picolinaldehyde
- 6-Chloro-3-(p-tolyl)quinoxaline
- 2-(p-Tolylethynyl)quinoxaline
Uniqueness
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is unique due to the presence of both p-tolyl and p-tolylethynyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H17ClN2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
6-chloro-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI 键 |
AKGYKJXDFSUBSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)



![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)




![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
